molecular formula C25H22O B14348229 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran CAS No. 91404-18-1

3,5-Dimethyl-2,4,6-triphenyl-4H-pyran

Cat. No.: B14348229
CAS No.: 91404-18-1
M. Wt: 338.4 g/mol
InChI Key: YBPXSEZFUAORIO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4,6-triphenyl-4H-pyran: is an organic compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its three phenyl groups and two methyl groups attached to the pyran ring, making it a highly substituted derivative of pyran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the condensation of benzalacetophenone with acetophenone in the presence of a strong acid like fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) followed by refluxing for an hour . The product is then crystallized and purified.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,4,6-triphenyl-4H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the pyran ring.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2,4,6-triphenyl-4H-pyran is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of three phenyl groups and two methyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

91404-18-1

Molecular Formula

C25H22O

Molecular Weight

338.4 g/mol

IUPAC Name

3,5-dimethyl-2,4,6-triphenyl-4H-pyran

InChI

InChI=1S/C25H22O/c1-18-23(20-12-6-3-7-13-20)19(2)25(22-16-10-5-11-17-22)26-24(18)21-14-8-4-9-15-21/h3-17,23H,1-2H3

InChI Key

YBPXSEZFUAORIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C(C1C2=CC=CC=C2)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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